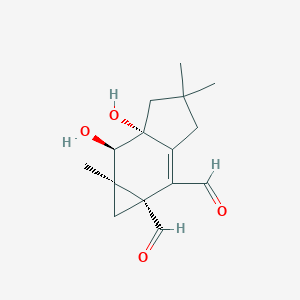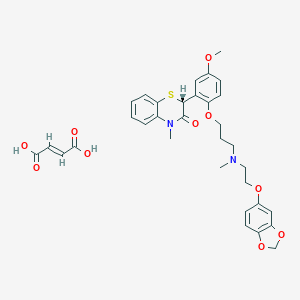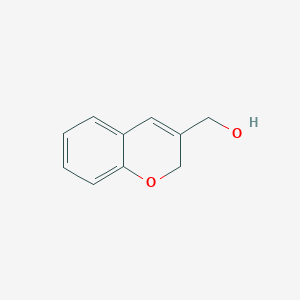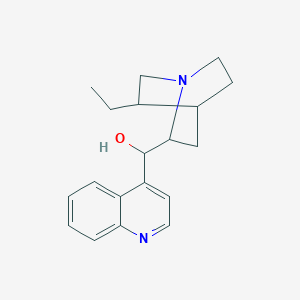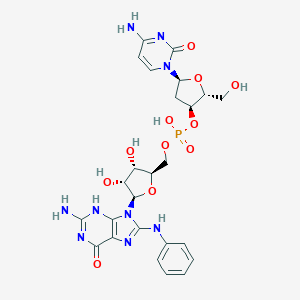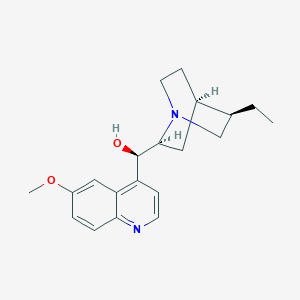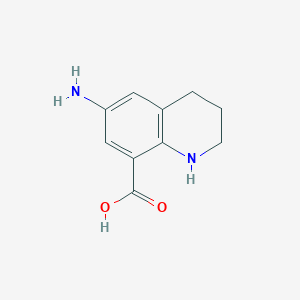
6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, also known as ATQ or Amino-Tetrahydroquinoline, is a heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. This molecule has a unique structure that allows it to interact with various biochemical pathways in the body, making it a promising candidate for drug development.
Mécanisme D'action
6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been found to interact with a variety of biochemical pathways in the body, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. These pathways are involved in cell growth, proliferation, and survival, making them important targets for drug development.
Effets Biochimiques Et Physiologiques
6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activity. Additionally, 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been found to modulate the immune system and may have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is its unique structure, which allows it to interact with a variety of biochemical pathways in the body. Additionally, 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been shown to have low toxicity, making it a promising candidate for drug development. However, one limitation of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. One area of interest is the development of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and to identify potential targets for drug development. Finally, research is needed to improve the solubility and bioavailability of 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid for use in vivo.
Applications De Recherche Scientifique
Recent studies have shown that 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
123296-93-5 |
|---|---|
Nom du produit |
6-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h4-5,12H,1-3,11H2,(H,13,14) |
Clé InChI |
ZKPPAETZFKVEHX-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC(=C2)N)C(=O)O)NC1 |
SMILES canonique |
C1CC2=C(C(=CC(=C2)N)C(=O)O)NC1 |
Synonymes |
8-Quinolinecarboxylicacid,6-amino-1,2,3,4-tetrahydro-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)
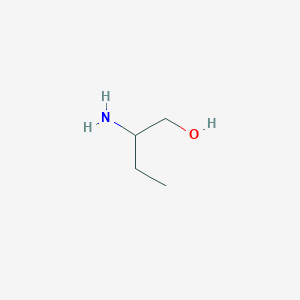
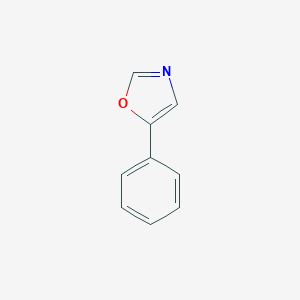
![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)
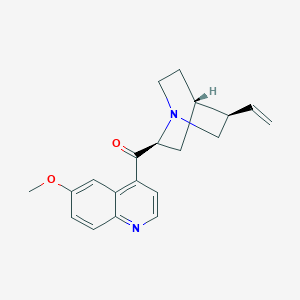
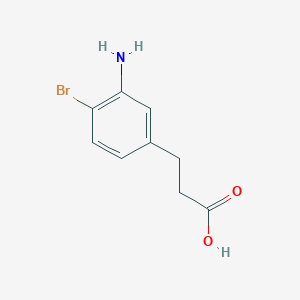
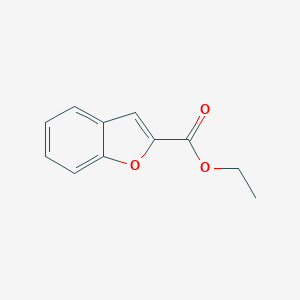
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)
